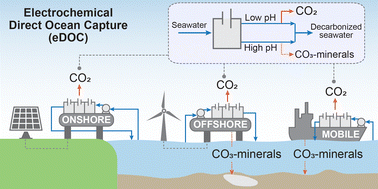Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal
Energy & Environmental Science Pub Date: 2023-08-21 DOI: 10.1039/D3EE01471A
Abstract
The urgent need for effective climate change mitigation has spurred the exploration of various negative emission technologies (NETs). Here, we investigate recent advancements and challenges in electrochemical direct ocean capture (eDOC) of carbon dioxide (CO2), a promising NET for oceanic carbon removal. We analyze different eDOC strategies, focusing on pH swing as the primary mechanism for ocean dissolved inorganic carbon removal, and examine techno-economic challenges, such as achieving industrially preferred current densities and reducing overall costs. Early designs have relied on bipolar membrane electrodialysis, while recent developments have eliminated the need for membranes entirely. We compare different approaches, highlighting the limitations of current eDOC systems. Our study provides insights into the optimization of eDOC systems, suggesting further research is needed to improve system efficiency and address design bottlenecks for large-scale deployment. Ultimately, these advancements will play a crucial role in realizing the full potential of eDOC as an economically viable and environmentally sustainable NET for mitigating climate change.


Recommended Literature
- [1] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [2] Electrophoretic deposition of TiO2 nanorods for low-temperature dye-sensitized solar cells
- [3] One-step synthesis of silver nanoparticle-filled nylon 6 nanofibers and their antibacterial properties
- [4] NON-LINEAR ANALYSIS OF THE EFFECT OF WORKING-MEMORY CAPACITY ON ORGANIC-SYNTHESIS PROBLEM SOLVING
- [5] Reviews
- [6] Determination of Cl/C and Br/C ratios in pure organic solids using laser-induced plasma spectroscopy in near vacuum ultraviolet†
- [7] Determination of total phosphorus in soil and sludge by an effective headspace gas chromatographic method
- [8] Intramolecular Michael addition of benzylamine to sugar derived α,β-unsaturated ester: a new diastereoselective synthesis of a higher homologue of 1-deoxy-L-ido-nojirimycin
- [9] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids
- [10] Disordered peptide chains in an α-C-based coarse-grained model†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 108694-93-5
-
CAS no.: 101713-87-5









